

# assessing the specificity of MI-2 in kinase inhibitor screening panels

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MALT1 inhibitor MI-2

Cat. No.: B10761723 Get Quote

# A Researcher's Guide to the Specificity of "MI-2" in Screening Panels

An Important Clarification on the Identity of "MI-2"

For researchers in drug discovery, the specificity of a chemical probe is paramount. The compound identifier "MI-2" presents a significant challenge in this regard, as it is used for at least two distinct small molecules with entirely different biological targets. This guide clarifies the identities of these compounds, assesses their specificity based on available data, and provides a comparative analysis against alternative inhibitors.

Contrary to the common inquiry, neither of the compounds referred to as "MI-2" is a kinase inhibitor. They target a protein-protein interaction and a paracaspase, respectively. Therefore, their assessment in a kinase inhibitor screening panel is not a measure of on-target activity but rather a screen for off-target effects.

- Menin-MLL Inhibitor MI-2: A competitive inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) protein. This interaction is crucial for the leukemogenic activity of MLL fusion proteins.[1][2]
- MALT1 Inhibitor MI-2: An irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a paracaspase involved in NF-κB signaling in lymphocytes.[3][4]



This guide will assess each compound separately, providing data on its primary target, known off-targets, and comparisons with alternative probes.

## Part 1: Menin-MLL Inhibitor MI-2

The Menin-MLL interaction is a critical dependency for leukemias harboring MLL gene rearrangements. Small molecules that disrupt this interaction represent a promising therapeutic strategy. MI-2 was one of the first small molecules developed for this purpose.[2]

# **Comparative Potency and Selectivity**

While MI-2 was a foundational tool, more potent and selective inhibitors have since been developed. The following table compares MI-2 with next-generation compounds, MI-503 and BAY-155.



| Compound                    | Target                   | Biochemical<br>IC50 | Cellular GI50<br>(MV4;11 cells)                               | Selectivity<br>Notes                                                                                                                  |
|-----------------------------|--------------------------|---------------------|---------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|
| Menin-MLL<br>Inhibitor MI-2 | Menin-MLL<br>Interaction | 446 nM[1]           | ~9.5 μM[2]                                                    | Selective for<br>MLL-rearranged<br>cells over non-<br>MLL leukemia<br>cell lines.[2]                                                  |
| MI-503                      | Menin-MLL<br>Interaction | 14.7 nM[5]          | 250 - 570 nM<br>range[5]                                      | High selectivity against a panel of safety-pharmacology-relevant proteins (GPCRs, ion channels, transporters) at 10 µM.[5]            |
| BAY-155                     | Menin-MLL<br>Interaction | 8 nM[5]             | Not specified, but potent antiproliferative effects reported. | Demonstrated a significantly enhanced selectivity profile compared to MI-503 in a panel of safety-pharmacology-relevant targets.  [5] |

Note: Direct, comprehensive kinome screening data for these compounds is not readily available in the public domain. The selectivity data for MI-503 and BAY-155 is based on a panel of non-kinase targets, where they showed minimal activity at a high concentration (10  $\mu$ M), suggesting good specificity.[5]

## **Signaling Pathway and Mechanism of Action**



The Menin-MLL complex is essential for maintaining the expression of key leukemogenic genes, such as HOXA9 and MEIS1. MLL fusion proteins, resulting from chromosomal translocations, aberrantly recruit this complex to target gene promoters, driving oncogenesis. Inhibitors like MI-2 bind to a pocket on Menin, preventing its interaction with MLL and displacing the complex from chromatin. This leads to the downregulation of target genes, cell differentiation, and apoptosis.[2][6]





Click to download full resolution via product page

Caption: Menin-MLL signaling pathway in MLL-rearranged leukemia.

## **Experimental Protocols**

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay is the primary method for identifying and characterizing inhibitors of the Menin-MLL interaction.[2][7]

• Principle: A small, fluorescein-labeled peptide derived from MLL (e.g., FITC-MBM1) is used as a probe. When unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger Menin protein, its tumbling slows significantly, causing a high polarization signal. A competitive inhibitor will displace the fluorescent peptide, leading to a decrease in polarization.

#### Reagents:

- Purified full-length Menin protein.
- FITC-labeled MLL peptide (e.g., FITC-MBM1 at 15 nM).
- FP Assay Buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 1 mM TCEP).
- Test compounds (serial dilutions in DMSO).

#### Procedure:

- Mix Menin (e.g., 150 nM) and the FITC-MLL peptide in FP buffer. Incubate for 1 hour at room temperature in the dark to allow binding to reach equilibrium.
- Dispense the protein-peptide mixture into a 384-well, low-volume black plate.
- Add test compounds at various concentrations (final DMSO concentration typically ≤1%).
- Incubate for 1 hour at room temperature in the dark.



- Measure fluorescence polarization using a plate reader with appropriate filters (e.g., excitation at 485 nm, emission at 525 nm).
- Data Analysis: The percentage of inhibition is calculated relative to high (Menin + peptide) and low (peptide only) polarization controls. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.



Click to download full resolution via product page

Caption: Workflow for the Menin-MLL Fluorescence Polarization assay.



#### Part 2: MALT1 Inhibitor MI-2

MALT1 is a paracaspase that functions as a critical mediator of NF-κB activation downstream of antigen receptors in lymphocytes. It is a therapeutic target in certain lymphomas, particularly the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[3]

## **A Critical Assessment of Specificity**

While initially described as a MALT1 inhibitor, recent evidence strongly indicates that the primary cytotoxic mechanism of this compound is not through MALT1 inhibition but via an off-target effect.

- On-Target Activity: MALT1 inhibitor MI-2 irreversibly inhibits MALT1 protease activity with a biochemical IC50 of 5.84 μM.[4] It shows cellular activity (GI50) in MALT1-dependent DLBCL cell lines in the 0.2 0.5 μM range.[3]
- Major Off-Target Activity: A 2023 study in PNAS demonstrated that MI-2 induces cell death
  via ferroptosis by directly and covalently inhibiting Glutathione Peroxidase 4 (GPX4). This
  effect was shown to be independent of MALT1. This finding questions the utility of MI-2 as a
  specific probe for studying MALT1 biology.

## **Comparative Potency and Selectivity**

The poor specificity of **MALT1 inhibitor MI-2** is highlighted when compared to modern, highly selective MALT1 inhibitors like MLT-985.



| Compound                | Target | Biochemical<br>IC50                  | Known Off-<br>Targets | Selectivity<br>Notes                                                                                       |
|-------------------------|--------|--------------------------------------|-----------------------|------------------------------------------------------------------------------------------------------------|
| MALT1 Inhibitor<br>MI-2 | MALT1  | 5.84 μM[4]                           | GPX4 (Potent)         | Does not inhibit caspases-3, -8, -9.[8] However, its primary mode of action appears to be GPX4 inhibition. |
| MLT-985                 | MALT1  | 3 nM                                 | None reported         | Allosteric inhibitor. Reported to be highly selective against a panel of 23 human proteases.               |
| Z-VRPR-fmk              | MALT1  | Not specified<br>(peptide inhibitor) | Not specified         | Widely used as a selective tool compound for MALT1 in cellular assays.[9]                                  |

# **Signaling Pathway and Mechanism of Action**

In lymphocytes, antigen receptor engagement leads to the formation of the CBM complex (CARD11-BCL10-MALT1). This activates MALT1's protease function, which cleaves and inactivates negative regulators of the NF-kB pathway, such as A20 and RelB. This cleavage sustains the NF-kB signaling that is crucial for the survival of ABC-DLBCL cells.[10][11]





Click to download full resolution via product page

Caption: Simplified MALT1 signaling pathway in lymphocytes.



## **Experimental Protocols**

Fluorogenic MALT1 Protease Activity Assay

This biochemical assay measures the enzymatic activity of MALT1 by monitoring the cleavage of a fluorogenic peptide substrate.[12][13][14]

 Principle: A peptide substrate containing the MALT1 recognition sequence (e.g., LRSR) is flanked by a fluorophore and a quencher (e.g., Ac-LRSR-AMC). In its intact state, the fluorescence is quenched. Upon cleavage by active MALT1, the fluorophore is released, resulting in a measurable increase in fluorescence.

#### Reagents:

- Recombinant MALT1 enzyme.
- Fluorogenic substrate (e.g., Ac-LRSR-AMC at 20-25 μM).
- Cleavage Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol, 10 mM DTT).
- Test compounds (serial dilutions in DMSO).

#### Procedure:

- Add Cleavage Assay Buffer, substrate, and test compound to the wells of a black 384- or 96-well plate.
- Initiate the reaction by adding the MALT1 enzyme.
- Immediately place the plate in a fluorescence plate reader pre-heated to 30°C or 37°C.
- Measure the fluorescence kinetically over 1-2 hours (e.g., excitation at 360 nm, emission at 460 nm).
- Data Analysis: The rate of reaction (slope of fluorescence over time) is calculated. The
  percentage of inhibition is determined relative to a vehicle (DMSO) control. IC50 values are
  calculated from the concentration-response curve.





Click to download full resolution via product page

Caption: Workflow for the fluorogenic MALT1 protease assay.

#### **Conclusion and Recommendations**

The identifier "MI-2" is ambiguous and researchers should specify whether they are referring to the Menin-MLL inhibitor or the MALT1 inhibitor.

- For studying the Menin-MLL interaction, MI-2 is a useful starting point, but more potent and well-characterized alternatives like MI-503 or BAY-155 are recommended for rigorous studies. These compounds have demonstrated higher potency and have been profiled against broader safety panels, showing good selectivity.
- The use of MALT1 inhibitor MI-2 as a specific probe for MALT1 is not recommended. Its
  primary mechanism of inducing cell death appears to be through the off-target inhibition of
  GPX4. For specific MALT1 inhibition, highly selective and potent allosteric inhibitors like MLT985 or the well-established peptide inhibitor Z-VRPR-fmk should be used.



When planning screening experiments, it is crucial to verify the identity and primary target of any chemical probe. This guide underscores the importance of utilizing well-characterized, potent, and selective inhibitors to ensure that experimental outcomes are attributable to the ontarget activity of the compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia -PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo -PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 10. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth -PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]
- 13. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 14. bpsbioscience.com [bpsbioscience.com]



 To cite this document: BenchChem. [assessing the specificity of MI-2 in kinase inhibitor screening panels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10761723#assessing-the-specificity-of-mi-2-in-kinase-inhibitor-screening-panels]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com